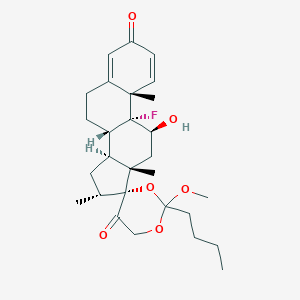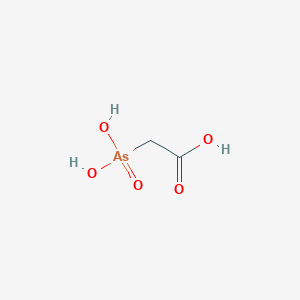
2-Méthylundécanal
Vue d'ensemble
Description
2-Methylundecanal, also known as aldehyde mna or fema 2749, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 2-Methylundecanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylundecanal is primarily located in the membrane (predicted from logP).
Applications De Recherche Scientifique
Structure chimique et propriétés
Le 2-méthylundécanal est un composé organique de formule moléculaire C12H24O . Il a une masse molaire de 184.3184 . C'est un liquide incolore ou jaune pâle soluble dans des solvants organiques comme l'éther et l'éthanol .
Composant de parfum
L'une des principales applications du this compound est comme composant de parfum. Il est utilisé dans les savons, les détergents et les parfums . Ce composé a une odeur herbacée, d'orange et d'ambre gris .
Agent aromatisant
À forte dilution, le this compound a une saveur semblable au miel et aux noix . Cela le rend utile comme agent aromatisant dans divers produits alimentaires.
Synthèse d'autres aldéhydes
La méthode de synthèse du this compound, connue sous le nom de réaction de Darzens, peut être utilisée pour produire une variété d'autres aldéhydes . Cela en fait un composé précieux dans le domaine de la chimie organique.
Synthèse industrielle
Le this compound est synthétisé dans l'industrie par deux voies principales. La première implique la conversion de la méthylnonylcétone en son glycidate en la faisant réagir avec du chloroacétate d'alkyle . La deuxième méthode commence par la conversion de l'undécanal en 2-méthylèneundécanal en le faisant réagir avec du formaldéhyde en présence de base .
Occurrence naturelle
Le this compound se trouve naturellement dans l'huile de zeste de kumquat
Propriétés
IUPAC Name |
2-methylundecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAVNWJJYQAGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047629 | |
| Record name | 2-Methylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Slightly yellow liquid with a fatty odor; [Acros Organics MSDS], colourless to slightly yellow liquid with a fatty odour | |
| Record name | Undecanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylundecanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methylundecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils, alcohol, and propylene glycol (solution may be turbid); insoluble in glycerol | |
| Record name | 2-Methylundecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.822-0.830 | |
| Record name | 2-Methylundecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
110-41-8 | |
| Record name | 2-Methylundecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylundecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylundecanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylundecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLUNDECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S94QNS2VY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylundecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the synthesis of 2-Methylundecanal and its analogs?
A2: 2-MU and its analogs can be synthesized through a two-step process starting with tridecan-x-ones (x=2-6) via the Darzens reaction. [] This involves reacting the ketone with methyl chloroacetate in the presence of sodium t-butoxide to yield 1-carbomethoxy-2,2-dialkyl oxiranes (glycidyl esters). [] The subsequent hydrolysis and decarboxylation of these esters leads to the formation of the desired 2-alkylalkanals. []
Q2: How is 2-Methylundecanal utilized in the Mukaiyama epoxidation reaction?
A3: 2-MU serves as a co-reagent, alongside bis(acetylacetonato)nickel(II) as a catalyst and dioxygen as an oxidant, in the Mukaiyama epoxidation of limonene. [] During the reaction, 2-MU undergoes autoxidation to form an acylperoxy radical, which acts as the primary epoxidizing agent. [] This process yields limonene epoxide as the desired product and generates byproducts like carboxylic acid, CO2, CO, and lower molecular weight ketones and alcohols. [] Notably, the formation of CO2 and ketone/alcohol byproducts in a 1:1 molar ratio supports the involvement of the acylperoxy radical mechanism. []
Q3: Are there any alternative applications of 2-Methylundecanal in organic synthesis?
A4: Yes, 2-MU can be utilized in the functional transformation of aldehydes and ketones. [] This method involves the induced decomposition of unsaturated peroxy acetals, synthesized from 2-MU, trimethyl orthoformate, and 2,3-dimethyl-2-hydroperoxybut-3-ene. [] In the presence of reagents like ethyl iodoacetate, CCl4, or dodecanethiol, these peroxy acetals undergo iodo-, chloro-, or hydro-decarbonylation, respectively. []
Q4: Has the safety of 2-Methylundecanal as a fragrance ingredient been assessed?
A5: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 2-Methylundecanal dimethyl acetal (CAS Registry Number 68141-17-3), highlighting its relevance in the fragrance industry. []
Q5: Are there methods for separating 2-Methylundecanal from mixtures?
A6: Research indicates that layer melt crystallization can effectively separate 2-MU from isomeric mixtures, specifically from dodecanal. [] This method showcases the potential for obtaining purified 2-MU for various applications.
Q6: How does exposure to copper-based pesticides affect the content of 2-Methylundecanal in basil plants?
A7: Interestingly, exposure to copper hydroxide (Cu(OH)2) nanowires, a type of copper-based nanopesticide, has been shown to reduce the 2-MU content in high-anthocyanin basil varieties. [] This reduction was accompanied by a decrease in eugenol and anthocyanin levels, suggesting a complex interplay between copper exposure and the plant's secondary metabolism. []
Q7: Have the enantiomers of 2-Methylundecanal been studied, and do they exhibit different properties?
A8: Yes, the enantiomers of 2-MU have been successfully synthesized with high enantiomeric purity using the SAMP/RAMP hydrazone method. [] While both enantiomers share the same molecular formula and weight, their olfactory properties differ, showcasing the significance of chirality in fragrance perception. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















